Bis(2-methylpropyl) propan-2-yl phosphate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

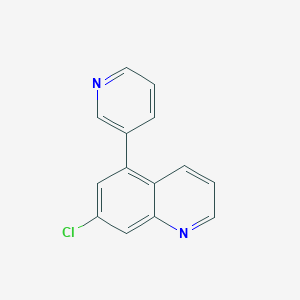

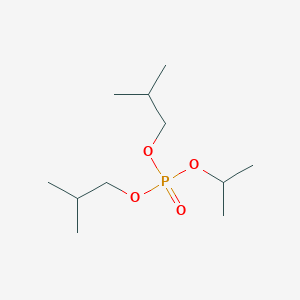

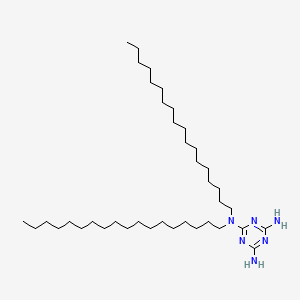

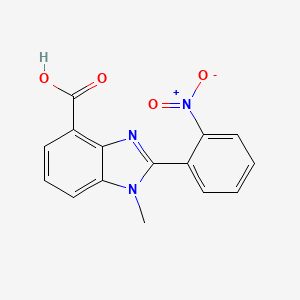

2-メチルプロピルジプロパン-2-イルホスフェートは、分子式がC12H27O4Pである有機リン化合物です。化学、生物学、産業など、さまざまな分野における応用で知られています。この化合物は、リン酸基に2つの2-メチルプロピル基と1つのプロパン-2-イル基が結合した独自の構造によって特徴付けられています。

製造方法

合成経路と反応条件

2-メチルプロピルジプロパン-2-イルホスフェートの合成は、通常、リン酸を2-メチルプロパノールとプロパン-2-オールでエステル化する反応によって行われます。この反応は、硫酸などの酸触媒によって触媒されます。一般的な反応条件は以下のとおりです。

温度: 60-80°C

触媒: 硫酸

溶媒: トルエンまたはその他の適切な有機溶媒

反応時間: 4-6時間

工業的製造方法

工業的な環境では、2-メチルプロピルジプロパン-2-イルホスフェートの製造は、同様のエステル化プロセスをより大規模に行うことで行われます。このプロセスでは、反応容器内で連続的に撹拌および加熱し、その後、蒸留や結晶化などの精製工程を行って純粋な化合物を得ます。

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of bis(2-methylpropyl) propan-2-yl phosphate typically involves the esterification of phosphoric acid with 2-methylpropanol and propan-2-ol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid. The general reaction conditions include:

Temperature: 60-80°C

Catalyst: Sulfuric acid

Solvent: Toluene or another suitable organic solvent

Reaction Time: 4-6 hours

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar esterification process but on a larger scale. The process involves continuous stirring and heating in a reactor vessel, followed by purification steps such as distillation and crystallization to obtain the pure compound.

化学反応の分析

反応の種類

2-メチルプロピルジプロパン-2-イルホスフェートは、以下のようなさまざまな化学反応を起こします。

加水分解: 水が存在すると、リン酸と対応するアルコールを生成して加水分解されることがあります。

酸化: 酸化されて、酸化状態の高いリン酸エステルを生成することがあります。

置換: 求核置換反応を起こし、アルコキシ基が他の求核剤によって置換されることがあります。

一般的な試薬と条件

加水分解: 水、酸性または塩基性条件

酸化: 過酸化水素または過マンガン酸カリウムなどの酸化剤

置換: アミンやチオールなどの求核剤

主な生成物

加水分解: リン酸、2-メチルプロパノール、プロパン-2-オール

酸化: リン酸エステル

置換: さまざまな置換リン酸エステル

科学研究への応用

2-メチルプロピルジプロパン-2-イルホスフェートは、科学研究において幅広い応用範囲を持っています。

化学: 有機合成における試薬として、および特定の反応における触媒として使用されます。

生物学: 酵素阻害剤としての可能性や、生体経路への影響について調査されています。

医学: 抗炎症剤などの潜在的な治療用途について研究されています。

産業: ポリマーやその他の材料の製造において、難燃剤や可塑剤として使用されます。

科学的研究の応用

Bis(2-methylpropyl) propan-2-yl phosphate has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.

Biology: Investigated for its potential as an enzyme inhibitor and its effects on biological pathways.

Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory agent.

Industry: Utilized as a flame retardant and plasticizer in the production of polymers and other materials.

作用機序

2-メチルプロピルジプロパン-2-イルホスフェートがその効果を発揮するメカニズムには、酵素や受容体などの分子標的との相互作用が含まれます。活性部位に結合することにより、特定の酵素を阻害し、その活性を阻害することができます。この化合物は細胞膜とも相互作用して、その流動性と透過性を変化させる可能性があります。

類似化合物の比較

類似化合物

ジイソブチルフタレート: 類似のエステル基を持つ別の有機リン化合物です。

トリイソブチルホスフェート: リン酸基に3つのイソブチル基が結合しています。

イソブチルビス(2-メチル-2-プロパニル)ホスフェート: 類似の構造的特徴を持つ、密接に関連する化合物です。

独自性

2-メチルプロピルジプロパン-2-イルホスフェートは、2-メチルプロピル基とプロパン-2-イル基の特定の組み合わせにより、独特の化学的および物理的性質を備えています。さまざまな化学反応や用途における汎用性により、研究と産業の両方で貴重な化合物となっています。

類似化合物との比較

Similar Compounds

Diisobutyl phthalate: Another organophosphate compound with similar ester groups.

Triisobutyl phosphate: Contains three isobutyl groups attached to a phosphate moiety.

Isobutyl bis(2-methyl-2-propanyl) phosphate: A closely related compound with similar structural features.

Uniqueness

Bis(2-methylpropyl) propan-2-yl phosphate is unique due to its specific combination of 2-methylpropyl and propan-2-yl groups, which confer distinct chemical and physical properties. Its versatility in various chemical reactions and applications makes it a valuable compound in both research and industry.

特性

CAS番号 |

646450-42-2 |

|---|---|

分子式 |

C11H25O4P |

分子量 |

252.29 g/mol |

IUPAC名 |

bis(2-methylpropyl) propan-2-yl phosphate |

InChI |

InChI=1S/C11H25O4P/c1-9(2)7-13-16(12,15-11(5)6)14-8-10(3)4/h9-11H,7-8H2,1-6H3 |

InChIキー |

OUMYXPGHWVLMHN-UHFFFAOYSA-N |

正規SMILES |

CC(C)COP(=O)(OCC(C)C)OC(C)C |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,2'-(Propane-1,3-diyl)bis[6-(pyrimidin-2-yl)-1H-benzimidazole]](/img/structure/B12592585.png)

![Urea, N,N'-bis[(3-bromophenyl)-1H-indol-1-ylmethyl]-](/img/structure/B12592593.png)

![1,2,3,4,5-Pentafluoro-6-[2-(2-nitrophenyl)ethenyl]benzene](/img/structure/B12592627.png)

![5-{2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy}-2,5-dimethylhex-3-YN-2-OL](/img/structure/B12592644.png)

![2,2-Bis{[(pyridin-4-yl)sulfanyl]methyl}propane-1,3-diol](/img/structure/B12592651.png)

![4-{(E)-[1-(2-Methylanilino)-1,3-dioxobutan-2-yl]diazenyl}benzoic acid](/img/structure/B12592659.png)